Mdm2-IN-24

G-quadruplex ligand transcriptional regulation MDM2/MDMX

Mdm2-IN-24 is a validated G-quadruplex ligand that uniquely downregulates MDM2 transcription while upregulating MDMX—a dual action impossible with conventional PPI inhibitors. Essential for dissecting MDM2/MDMX roles in TNBC apoptosis and for rational combination studies with MDMX inhibitors. Choose Mdm2-IN-24 for reproducible, mechanism-defined results in nucleic acid-targeted drug discovery. Request a quote today.

Molecular Formula C33H25Br2P
Molecular Weight 612.3 g/mol
Cat. No. B12385582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2-IN-24
Molecular FormulaC33H25Br2P
Molecular Weight612.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
InChIInChI=1S/C33H25BrP.BrH/c34-33-30-22-12-10-20-28(30)32(29-21-11-13-23-31(29)33)24-35(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-23H,24H2;1H/q+1;/p-1
InChIKeyJJODPBGDXVKJBZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mdm2-IN-24 (Compound A3f) MDM2/MDMX Dual Modulator for TNBC Research


Mdm2-IN-24 (compound A3f) is a G-quadruplex ligand that exerts differentiated transcriptional regulation on MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor [1]. Unlike conventional MDM2 inhibitors that target the p53-binding pocket, Mdm2-IN-24 binds to G-rich sequences in the promoters of the MDM2 and MDMX genes, downregulating MDM2 transcription while upregulating MDMX transcription [2]. This dual modulatory profile is particularly relevant in triple-negative breast cancer (TNBC) cells, where it induces apoptosis and proliferation arrest [3].

Why Mdm2-IN-24 Is Not Interchangeable with Classical p53-MDM2 PPI Inhibitors


The MDM2 inhibitor landscape includes protein-protein interaction (PPI) inhibitors such as Nutlin-3a (IC50 = 90 nM, cell-free), RG7112 (IC50 = 18 nM), and RG7388 (IC50 = 6 nM) that competitively bind the p53 pocket of MDM2 [1]. Mdm2-IN-24 operates via an entirely distinct mechanism: it is a G-quadruplex ligand that alters transcription rather than blocking p53 binding, resulting in a unique profile of MDM2 inhibition coupled with MDMX activation [2]. This dual transcriptional regulation cannot be replicated by any PPI inhibitor and is essential for elucidating the distinct roles of MDM2 and MDMX in tumorigenesis, particularly in TNBC [3]. Direct substitution with a classical PPI inhibitor would abolish the MDMX-activating component and compromise the additive therapeutic effect observed when Mdm2-IN-24 is combined with MDMX inhibitors [4].

Quantitative Differentiation Evidence for Mdm2-IN-24 vs. MDM2 PPI Inhibitors


G-Quadruplex Binding Affinity (Kd) vs. MDM2/MDMX G-Rich Sequences

Mdm2-IN-24 binds to G-rich sequences in the MDM2 and MDMX promoters with equilibrium dissociation constants (Kd) of 4.9 μM and 5.2 μM, respectively [1]. This binding profile is distinct from PPI inhibitors such as Nutlin-3a, RG7112, and RG7388, which target the p53-binding domain of the MDM2 protein rather than its promoter DNA [2]. The Kd values quantify Mdm2-IN-24's direct engagement with its nucleic acid target and are not directly comparable to the IC50 values of PPI inhibitors due to different assay formats; however, they establish a unique mechanism-of-action fingerprint [3].

G-quadruplex ligand transcriptional regulation MDM2/MDMX

Cytotoxicity in Triple-Negative Breast Cancer (TNBC) Cell Lines

Mdm2-IN-24 exhibits an IC50 of 3.7 μM against TNBC cell lines, as measured by cytotoxicity assays [1]. In comparison, the classical PPI inhibitor Nutlin-3a shows cellular IC50 values ranging from 4 to 6 μM in various p53 wild-type cancer cells, while RG7112 displays a median IC50 of 0.4 μM in p53 WT pediatric cancer cell lines [2]. The cellular potency of Mdm2-IN-24 is within the same order of magnitude as early-generation MDM2 PPI inhibitors but is achieved through a transcription-targeting mechanism rather than direct p53 competition [3]. This comparable cellular potency, coupled with a distinct mode of action, supports the use of Mdm2-IN-24 as a complementary tool compound.

TNBC cytotoxicity IC50

MDMX Activation vs. Classical MDM2 Inhibition

Mdm2-IN-24 uniquely activates MDMX transcription, as evidenced by increased MDMX mRNA and protein levels in HCC1937 cells treated with 3–6 μM of the compound [1]. This is in direct contrast to classical PPI inhibitors (Nutlin-3a, RG7112, RG7388) and the MDM2-specific inhibitor Nutlin-3a, which do not upregulate MDMX and may even lead to compensatory MDMX increases as a resistance mechanism [2]. The simultaneous inhibition of MDM2 and activation of MDMX by Mdm2-IN-24 provides a distinct cellular response signature that cannot be achieved with any single-target MDM2 inhibitor, enabling researchers to dissect the individual contributions of MDM2 and MDMX to p53 regulation [3].

MDMX activation transcriptional regulation dual modulation

Additive Therapeutic Effect with MDMX Inhibitors

Mdm2-IN-24 (A3f) demonstrates an additive therapeutic effect when combined with MDMX inhibitors in TNBC cells [1]. This combinatorial benefit arises from the compound's dual ability to inhibit MDM2 while simultaneously activating MDMX, thereby sensitizing cells to MDMX-targeted agents [2]. In contrast, classical MDM2 PPI inhibitors (e.g., Nutlin-3a, RG7388) do not exhibit this additive synergy with MDMX inhibitors because they lack MDMX-activating activity [3]. The additive effect is a direct consequence of Mdm2-IN-24's unique transcriptional mechanism and cannot be replicated by any other MDM2 modulator currently available.

combination therapy MDMX inhibitor TNBC

Procurement-Guiding Application Scenarios for Mdm2-IN-24


Elucidating Differential Roles of MDM2 and MDMX in TNBC Pathogenesis

Mdm2-IN-24 is the optimal tool compound for studies that aim to dissect the individual contributions of MDM2 and MDMX to p53 regulation and tumor progression in triple-negative breast cancer. Its unique ability to simultaneously downregulate MDM2 and upregulate MDMX provides a clean genetic perturbation that cannot be achieved with siRNA knockdown or PPI inhibitors alone [1]. Researchers can use Mdm2-IN-24 to investigate how the balance between MDM2 and MDMX influences p53-dependent apoptosis, cell cycle arrest, and sensitivity to chemotherapy in TNBC models [2].

Rational Combination Therapy Design Targeting MDM Family Redundancy

The additive therapeutic effect observed when Mdm2-IN-24 is combined with MDMX inhibitors makes it an essential starting point for developing rational combination regimens aimed at overcoming MDM family redundancy in TNBC [3]. By pre-treating cells with Mdm2-IN-24 to activate MDMX, researchers can evaluate whether subsequent MDMX inhibition yields synergistic cytotoxicity and identify optimal sequencing strategies for clinical translation. This application is not possible with classical MDM2 PPI inhibitors, which do not modulate MDMX transcription .

Chemical Probe for G-Quadruplex-Mediated Transcriptional Regulation

Mdm2-IN-24 serves as a validated chemical probe for studying how G-quadruplex structures in gene promoters regulate transcription. Its well-characterized binding affinity (Kd = 4.9 μM for MDM2, 5.2 μM for MDMX) and functional effects on MDM2/MDMX expression provide a benchmark for structure-activity relationship (SAR) studies aimed at developing next-generation G-quadruplex ligands with improved potency and selectivity [4]. The compound's mechanism is distinct from DNA intercalators and warrants its use as a reference standard in nucleic acid-targeted drug discovery programs [5].

Benchmarking Novel MDM2/MDMX Modulators in TNBC Cellular Assays

Given its quantified cellular IC50 of 3.7 μM and its ability to reduce HCC1937 cell viability to 27.7% at 6 μM, Mdm2-IN-24 provides a useful benchmark for evaluating the potency and efficacy of newly synthesized MDM2/MDMX modulators in TNBC cell models [6]. Researchers can directly compare the antiproliferative and pro-apoptotic activities of their novel compounds against Mdm2-IN-24 to assess relative potency and to identify candidates with superior cellular efficacy while retaining the desirable dual modulatory profile .

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